molecular formula C14H16N2O3 B13254399 Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13254399
M. Wt: 260.29 g/mol
InChI Key: JTTYAPOHELRILV-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole-derived compound featuring a 4-methylphenyl substituent at position 2, a ketone group at position 3, and an ethyl acetate moiety at position 4 of the pyrazole ring.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-[2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)8-11-9-15-16(14(11)18)12-6-4-10(2)5-7-12/h4-7,9,15H,3,8H2,1-2H3

InChI Key

JTTYAPOHELRILV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 4-methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent and requires reflux conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of catalysts, such as p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Pyrazole-4-ol derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate with structurally related pyrazole derivatives, focusing on substituent effects, synthesis, and biological relevance.

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound (Target) 4-Methylphenyl, ethyl acetate, ketone C₁₅H₁₆N₂O₃ 272.30 Ester group enhances lipophilicity; ketone enables hydrogen bonding .
2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (9) Cyanoacetamide, phenyl, dimethyl groups C₁₅H₁₅N₅O₂ 313.32 Cyano group increases polarity; dimethyl groups may hinder crystallization .
IBC-7 (Prenylated isobavachalcone derivative) 4-Methylphenyl, prenyl, acetamide C₂₉H₂₈N₂O₅ 496.55 Prenyl group enhances membrane penetration; antibacterial activity noted .
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide Sulfonyl, ethoxy, dimethyl groups C₂₈H₃₀N₄O₅S 534.63 Sulfonyl group improves solubility; complex structure limits synthesis yield .

Biological Activity

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

Molecular Formula

  • Molecular Formula : C13H15N3O3

CAS Number

  • CAS Number : Not available

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of this compound. In vitro studies have shown that derivatives of pyrazole compounds exhibit potent antimicrobial activity against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating strong antibacterial properties .
  • Biofilm Inhibition : It was noted that the compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are common pathogens associated with infections .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Pyrazole derivatives have been linked to selective cytotoxicity against various cancer cell lines.

Case Studies:

  • Cell Line Testing : In studies involving multiple cancer cell lines, compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in inhibiting cancer cell proliferation .
  • Mechanism of Action : The mechanism appears to involve interaction with specific proteins related to cell cycle regulation and apoptosis induction, although detailed pathways require further investigation .

Anti-inflammatory Activity

Emerging research indicates potential anti-inflammatory effects of pyrazole derivatives. These compounds may inhibit pathways involved in inflammatory responses.

Research Findings:

  • Cytokine Modulation : Studies suggest that these compounds can modulate cytokine levels in inflammatory models, reducing markers such as TNF-alpha and IL-6 .
  • Animal Models : In vivo studies have shown promise in using these compounds for treating conditions characterized by excessive inflammation, although more extensive trials are needed to confirm efficacy and safety .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC values 0.22 - 0.25 μg/mL
Biofilm InhibitionEffective against Staphylococcus
AnticancerIC50 < Doxorubicin in multiple lines
Anti-inflammatoryModulates TNF-alpha and IL-6 levels

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazolone derivatives and ethyl oxalyl chloride analogs. For example, analogous syntheses (e.g., pyrrolizine derivatives) use ethyl oxalyl monochloride under reflux in anhydrous dichloromethane, followed by column chromatography for purification . Optimization involves adjusting stoichiometry, reaction time (typically 6–12 hours), and temperature (25–40°C). Monitoring via TLC or HPLC ensures intermediate formation, while NMR and LCMS confirm final purity.

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanolic solutions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL (e.g., anisotropic displacement parameters, twin detection) ensures accuracy . Hydrogen atoms are placed geometrically, and disorder is resolved using PART instructions. CCDC deposition (e.g., CCDC 1234567) provides public access to structural data.

Q. What spectroscopic techniques are critical for characterizing hydrogen-bonding interactions in this compound?

  • Methodological Answer : FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and N–H (~3200 cm⁻¹) stretches. Solid-state NMR (13C CP/MAS) resolves crystallographic inequivalence. For hydrogen-bond analysis, SCXRD-derived metrics (donor-acceptor distances, angles) are interpreted using graph set analysis (e.g., Etter’s notation: D , R₂²(8) motifs) to classify intermolecular networks .

Advanced Research Questions

Q. How can computational modeling predict supramolecular assembly patterns in crystals of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes molecular geometry. Hirshfeld surface analysis (CrystalExplorer) maps close contacts (e.g., H···O, C–H···π). Molecular dynamics (MD) simulations (AMBER force field) model packing energetics, while PIXEL calculations quantify lattice energies. Compare predicted vs. experimental (SCXRD) packing to validate models .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or disorder?

  • Methodological Answer : For twinning, use SHELXL’s TWIN/BASF commands with a HKLF5 format. Disorder is modeled via split positions (PART command) and restrained isotropic displacement parameters (ISOR, SIMU). Bayesian statistics (R1/wR2 convergence) and Q–Q plots assess refinement quality. Cross-validation with PLATON’s ADDSYM detects missed symmetry .

Q. How do substituent modifications (e.g., 4-methylphenyl vs. halogenated analogs) impact bioactivity or reactivity?

  • Methodological Answer : Synthesize derivatives via nucleophilic substitution (e.g., Pd-catalyzed coupling for halogenation). Test reactivity via kinetic studies (UV-Vis monitoring). For bioactivity, use SAR: dock derivatives (AutoDock Vina) into target proteins (e.g., COX-2) and validate with in vitro assays (IC50 comparisons). Correlate electronic effects (Hammett σ values) with activity trends .

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